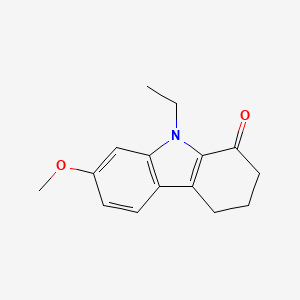![molecular formula C15H16Cl2N4 B5624512 2-[4-(2,3-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5624512.png)
2-[4-(2,3-dichlorobenzyl)-1-piperazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related piperazinylpyrimidine compounds typically involves nucleophilic attack strategies on corresponding halogenated pyrimidines by amines. For instance, the synthesis of a series of 4-piperazinopyrimidines bearing a methylthio substituent at the pyrimidine ring was achieved through the separation of isomers formed during the nucleophilic attack of 2,4,6-trichloropyrimidine by amines, showcasing the synthetic approach towards structurally similar compounds (Mattioda et al., 1975).
Molecular Structure Analysis
The molecular structure of piperazinylpyrimidine derivatives has been a subject of interest due to their pharmacological potential. Advanced techniques such as X-ray diffraction and GIAO/DFT calculations have been used for structural studies, revealing the planarity of the pyridopyrimidine fragment and the orientation of aromatic substituents, which are crucial for the compound's biological activity (Pisklak et al., 2008).
Chemical Reactions and Properties
Piperazinylpyrimidine compounds undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, to introduce structural diversity crucial for their biological activities. The ability to undergo displacement reactions with piperazines to afford substituted derivatives highlights the chemical versatility of these compounds (Matsumoto & Minami, 1975).
Physical Properties Analysis
The physical properties, including solubility and crystallinity, of piperazinylpyrimidine derivatives can significantly affect their pharmacokinetic profile and therapeutic efficacy. Structural modifications, such as the introduction of a piperazine unit, have been shown to enhance aqueous solubility and oral absorption, demonstrating the importance of physical property optimization in drug development (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties of piperazinylpyrimidine derivatives, including reactivity and stability, play a critical role in their biological activity and safety profile. Investigations into the metabolism and excretion of these compounds have revealed that hydroxylation, amide hydrolysis, and N-dealkylation are common metabolic pathways, with specific modifications influencing their pharmacological effects (Sharma et al., 2012).
properties
IUPAC Name |
2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4/c16-13-4-1-3-12(14(13)17)11-20-7-9-21(10-8-20)15-18-5-2-6-19-15/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAVTMRZRBVYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=CC=C2)Cl)Cl)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198907 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-(2,3-Dichlorobenzyl)-1-piperazinyl]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(methoxymethyl)-N-{[1-(methoxymethyl)cyclopentyl]methyl}pyrimidin-4-amine](/img/structure/B5624437.png)

![1-(ethoxyacetyl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B5624448.png)
![1'-[(3,5-dimethylisoxazol-4-yl)carbonyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5624450.png)
![(3R)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5624457.png)

![1-acetyl-N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5624486.png)
![5-[2-(benzylsulfonyl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5624497.png)
![N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B5624503.png)
![8-[(5-isopropyl-3-isoxazolyl)carbonyl]-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624504.png)
![4-(4-fluorophenyl)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5624509.png)

![1-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5624524.png)